5,8-Dichlorochroman-4-amine
CAS No.:
Cat. No.: VC17487402
Molecular Formula: C9H9Cl2NO
Molecular Weight: 218.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9Cl2NO |
|---|---|
| Molecular Weight | 218.08 g/mol |
| IUPAC Name | 5,8-dichloro-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C9H9Cl2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2 |
| Standard InChI Key | GXDLABPVCLNGKF-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C=CC(=C2C1N)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
5,8-Dichlorochroman-4-amine (IUPAC name: 5,8-dichloro-3,4-dihydro-2H-chromen-4-amine) has the molecular formula C₉H₉Cl₂NO and a molecular weight of 218.08 g/mol . Its structure features:
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A chroman backbone (benzene fused to tetrahydrofuran).
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Two chlorine atoms at the 5 and 8 positions on the benzene ring.
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A primary amine group at the 4 position of the tetrahydrofuran ring.
The stereochemistry and electronic effects of the chlorine and amine groups influence its reactivity and interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol |
| IUPAC Name | 5,8-dichloro-3,4-dihydro-2H-chromen-4-amine |
| Canonical SMILES | C1COC2=C(C=CC(=C2C1N)Cl)Cl |
| InChI Key | GXDLABPVCLNGKF-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 5,8-Dichlorochroman-4-amine involves multi-step organic reactions to introduce chlorine and amine functionalities selectively:
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Chlorination: The chroman precursor undergoes electrophilic aromatic substitution using chlorine donors (e.g., Cl₂, SOCl₂) under controlled conditions to achieve 5,8-dichlorination.
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Amination: The chlorinated intermediate is treated with ammonia or alkylamines via nucleophilic substitution or reductive amination to install the amine group.
Industrial Production Challenges
Industrial-scale synthesis requires precise control over reaction parameters (temperature, solvent polarity) to minimize byproducts. Continuous flow reactors and catalysts like palladium on carbon may enhance yield and purity.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The compound’s stability is influenced by the electron-withdrawing chlorine atoms, which reduce ring electron density and hinder oxidative degradation.
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Reactivity: The amine group participates in condensation and acylation reactions, while the chlorinated aromatic ring undergoes nucleophilic substitution under harsh conditions .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Likely polar aprotic solvents |
Applications in Scientific Research
Pharmaceutical Development
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Drug Intermediate: Serves as a precursor for anticancer agents targeting DNA topoisomerases.
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Anti-inflammatory Probes: Modulates prostaglandin synthesis pathways in preclinical models.
Material Science Innovations
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Coordination Polymers: The amine group chelates metal ions, enabling the design of luminescent materials .
Future Directions and Research Opportunities
Unanswered Questions
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Structure-Activity Relationships: How do chlorine positions affect biological efficacy?
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Toxicological Profiles: Long-term safety data are absent.
Therapeutic Development
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Targeted Drug Delivery: Functionalizing the amine group with targeting ligands (e.g., folate) could enhance specificity.
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